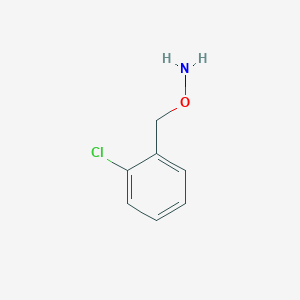

O-(2-Chlorobenzyl)hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Photooxidation Studies

Hydroxylamine and its derivatives, including O-(2-Chlorobenzyl)hydroxylamine, have been studied for their role in photooxidation processes. For instance, research has shown that hydroxylamine can act as a competitive inhibitor in photosystem II-mediated H2O oxidation, indicating its potential relevance in understanding and manipulating photosynthetic processes (Radmer & Ollinger, 1982).

2. Active Site Modification in Enzymes

Studies have also explored the use of hydroxylamine derivatives in modifying enzyme active sites. For example, O-(2,4-Dinitrophenyl)hydroxylamine has been used to modify D-amino acid oxidase, leading to specific incorporation of an amine group into a nucleophilic residue at the enzyme's active site (D’Silva, Williams, & Massey, 1986).

3. Application in Organic Synthesis

Hydroxylamine derivatives are useful in organic synthesis. For instance, hydroxylamine-O-sulfonic acid has been employed as an efficient nucleophilic amination reagent for various chlorinated aromatic compounds. This has led to the synthesis of novel compounds with potential applications in medicinal chemistry and material science (Sączewski, Gdaniec, Bednarski, & Makowska, 2011).

4. Inhibitory Action in Photosynthesis

Hydroxylamine has been found to inhibit certain aspects of the photosynthetic process. For example, it can disrupt electron flow to the photosystem II reaction center, P680, indicating its potential as a tool for studying electron transport mechanisms in photosynthesis (Ghanotakis & Babcock, 1983).

5. Reactivity with Reactive Oxygen Species

Further research has evaluated the reactivity of hydroxylamine with reactive oxygen species, such as HO2/O2- radicals. This reactivity is significant for understanding its behavior in various biological and environmental systems (Bielski, Arudi, Cabelli, & Bors, 1984).

6. Astrochemistry and Pre-Biotic Chemistry

Hydroxylamine is also of interest in astrochemistry, particularly as a precursor for complex pre-biotic species in space. Studies in this area have explored its formation through surface hydrogenation processes under interstellar conditions (Fedoseev et al., 2012).

Propiedades

IUPAC Name |

O-[(2-chlorophenyl)methyl]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWMBNQCKBRAHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(2-Chlorobenzyl)hydroxylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2774223.png)

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2774224.png)

![N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2774230.png)

![[3-Amino-5-(2,5-dimethylanilino)-4-ethylsulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2774237.png)

![1-[(2,5-Dimethylphenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2774239.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2774240.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-methylbenzenesulfonamide](/img/structure/B2774244.png)